3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one
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Overview
Description
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is a chemical compound with the molecular formula C15H15NO. It is known for its role as a high-affinity antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is often used in scientific research to study the function and modulation of mGluR5, which is implicated in various neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyl-2-pyridine and cyclohex-2-en-1-one.
Reaction Conditions: The key step involves the Sonogashira coupling reaction, where 6-methyl-2-pyridine is coupled with cyclohex-2-en-1-one in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial-scale purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used to investigate the role of mGluR5 in cellular signaling and its implications in various biological processes.
Medicine: Research focuses on its potential therapeutic applications in treating neurological and psychiatric disorders such as anxiety, depression, and schizophrenia.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The primary mechanism of action of 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one involves its interaction with the mGluR5 receptor. By binding to this receptor, the compound inhibits the receptor’s activity, thereby modulating glutamate signaling in the brain. This modulation affects various downstream signaling pathways, including those involved in synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
Similar Compounds
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another mGluR5 antagonist with a similar structure but different pharmacokinetic properties.
Fenobam: A non-benzodiazepine anxiolytic that also acts as an mGluR5 antagonist.
ADX-47273: A positive allosteric modulator of mGluR5 with distinct effects compared to antagonists.
Uniqueness
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one is unique due to its high affinity and selectivity for mGluR5, making it a valuable tool in research. Its specific binding properties and ability to modulate glutamate signaling pathways distinguish it from other similar compounds .
Properties
CAS No. |
880292-10-4 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H13NO/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(16)10-12/h2,4,6,10H,3,5,7H2,1H3 |
InChI Key |
ACZNCLRHSFNGTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2 |
Origin of Product |
United States |
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